Kaempferol 3-glucuronide
Overview
Description
Kaempferol-3-glucuronide is a flavonol glycoside, specifically a conjugated metabolite of kaempferol. It is known for its significant anti-inflammatory properties and is found naturally in various plants, including Fragaria species . This compound has garnered attention due to its potential therapeutic applications and its role in various biological processes.
Mechanism of Action
Target of Action
Kaempferol 3-glucuronide, a glucuronide metabolite of the flavonoid kaempferol, has been shown to directly target the AKT PH domain . The AKT pathway plays a crucial role in multiple cellular processes such as cell growth, proliferation, and survival .
Mode of Action
this compound interacts with its targets by activating the AKT/GSK3β signaling pathway . This activation leads to improved glucose metabolism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AKT/GSK3β signaling pathway . The activation of this pathway can lead to various downstream effects, including the regulation of cell growth and survival, as well as improved glucose metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Earlier studies have demonstrated that the 3-glucuronide conjugate of kaempferol is the main component detected in plasma and urine . The urine excretion of consumed kaempferol was approximately 1.9% to 2.5% .
Result of Action
The activation of the AKT/GSK3β signaling pathway by this compound leads to improved glucose metabolism . This can result in various molecular and cellular effects, including the regulation of cell growth and survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability and efficacy of this compound can be enhanced through the development of nanoparticles as regulated drug delivery systems . This approach can help overcome the challenges associated with its poor water solubility, poor permeability, and poor bioavailability .
Biochemical Analysis
Biochemical Properties
Kaempferol 3-glucuronide interacts with various biomolecules, contributing to its biochemical properties. It has been shown to significantly inhibit pro-inflammatory mediators such as IL-1β, NO, PGE2, and LTB4 . It also upregulates the secretion of the anti-inflammatory cytokine IL-10 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce Akt activity in mouse liver homogenates and increase glucose consumption in HepG2 cells . It also has anti-inflammatory effects in LPS-induced RAW 264.7 cells and mice models .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been shown to target the AKT PH domain and activate the AKT/GSK3β signaling pathway, thereby improving glucose metabolism .
Temporal Effects in Laboratory Settings
It has been shown to reduce inflammation in a dose-dependent manner both in vitro and in vivo .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce inflammation in a dose-dependent manner
Metabolic Pathways
It has been shown to influence the AKT/GSK3β signaling pathway, which plays a crucial role in cellular metabolism .
Transport and Distribution
It has been suggested that it is predominantly absorbed in the small intestine via active transport, passive diffusion, and facilitated diffusion .
Subcellular Localization
It has been suggested that it is predominantly absorbed in the small intestine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kaempferol-3-glucuronide typically involves the glucuronidation of kaempferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses UDP-glucuronosyltransferases (UGTs) to transfer glucuronic acid to kaempferol. Chemical synthesis often involves the use of glucuronic acid derivatives under acidic or basic conditions to facilitate the conjugation.
Industrial Production Methods: Industrial production of kaempferol-3-glucuronide may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms express UGTs to produce the compound. Alternatively, chemical synthesis on a large scale can be optimized for higher yields and purity, using advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: Kaempferol-3-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the glucuronic acid moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may involve nucleophiles such as thiols or amines under basic or neutral pH.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield kaempferol quinones, while reduction can produce kaempferol alcohols.
Scientific Research Applications
Kaempferol-3-glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical studies and as a precursor in the synthesis of other flavonoid derivatives.
Biology: The compound is studied for its role in plant metabolism and its effects on cellular processes.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Comparison with Similar Compounds
Kaempferol-3-glucuronide can be compared with other flavonol glycosides such as quercetin-3-glucuronide and myricetin-3-glucuronide:
Quercetin-3-glucuronide: Similar in structure but differs in the hydroxylation pattern on the flavonoid backbone. It also exhibits anti-inflammatory and antioxidant properties.
Myricetin-3-glucuronide: Contains additional hydroxyl groups, which may enhance its antioxidant capacity but also affect its solubility and bioavailability.
Kaempferol-3-glucuronide is unique due to its specific glucuronidation pattern, which influences its biological activity and therapeutic potential.
Biological Activity
Kaempferol 3-glucuronide (K3G) is a flavonoid glycoside derived from kaempferol, a natural compound found in various plants. This article explores the biological activity of K3G, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
K3G is primarily formed through the glucuronidation of kaempferol, a process that enhances its solubility and bioavailability. This modification is crucial as it influences the pharmacokinetics and biological efficacy of the compound. Research indicates that K3G exhibits various biological activities, including antioxidant , anti-inflammatory , and anticancer properties.
Antioxidant Activity
K3G has demonstrated significant antioxidant capabilities. It reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In studies involving diabetic rats, K3G improved plasma glucose levels and restored antioxidant status, indicating its protective role against oxidative damage .
Anti-inflammatory Effects
K3G exhibits potent anti-inflammatory properties. It has been shown to reduce inflammation in various models, including carrageenan-induced paw edema in mice. The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies on RAW 264.7 macrophages revealed that K3G significantly decreased nitric oxide production and suppressed NF-kB activation .
Anticancer Potential
K3G's anticancer effects have been explored in several studies. It inhibits cell proliferation and induces apoptosis in various cancer cell lines, including breast, colon, and gastric cancers. Mechanistically, K3G disrupts cell cycle progression by downregulating cyclins (e.g., cyclin D1) and upregulating cyclin-dependent kinase inhibitors (e.g., p21) . Additionally, K3G has been shown to inhibit tumor growth in vivo in xenograft models .
The biological activities of K3G are attributed to several mechanisms:
- Antioxidant Defense : K3G enhances the body's antioxidant defenses by increasing the expression of genes involved in detoxification and antioxidant enzyme synthesis.
- Inflammatory Pathway Modulation : By inhibiting key signaling molecules involved in inflammation (like NF-kB), K3G reduces the expression of inflammatory mediators.
- Cell Cycle Regulation : K3G affects cell cycle checkpoints, leading to reduced proliferation of cancer cells.
Case Studies
- Diabetic Rats Study :
- Inflammation Model :
- Cancer Cell Lines :
Data Summary
Biological Activity | Experimental Model | Key Findings |
---|---|---|
Antioxidant | Diabetic Rats | Improved plasma glucose; restored antioxidant levels |
Anti-inflammatory | Carrageenan Model | Reduced paw edema; decreased cytokine levels |
Anticancer | Various Cell Lines | Induced apoptosis; inhibited cell proliferation |
Properties
IUPAC Name |
6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTJVYCFNVUBOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kaempferol 3-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22688-78-4 | |
Record name | Kaempferol 3-O-β-D-glucuronide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kaempferol 3-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 - 190.5 °C | |
Record name | Kaempferol 3-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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